molecular formula C14H16N2O4S B3388340 2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 871217-38-8

2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B3388340
CAS RN: 871217-38-8
M. Wt: 308.35 g/mol
InChI Key: IQLLNIKUNMMXRV-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The specific positions of the functional groups (methyl, sulfamoylphenyl, and carboxylic acid) would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions of pyrrole derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without specific information on this compound, it’s difficult to predict its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrole itself is a colorless volatile liquid , but the presence of other functional groups could significantly alter these properties.

Scientific Research Applications

Antimicrobial Activity

A study on the synthesis of novel pyrrole derivatives, including those with a pyrrole-3-carboxylate structure, has demonstrated significant antimicrobial properties. These derivatives have been synthesized through various reactions, including cyclization and Vilsmeier–Haack formylation, and have shown good antibacterial and antifungal activities. The presence of the heterocyclic pyrrole ring and specific substituents, like methoxy groups, has been attributed to their enhanced antimicrobial efficacy (Hublikar et al., 2019).

Synthetic Methodologies and Chemical Interactions

Research on pyrrole derivatives has also focused on understanding their reaction mechanisms and synthetic pathways. For instance, the three-component reactions involving pyrrole esters have been explored, revealing the formation of regioisomeric esters of pyrrole-3-carboxylic acids. These studies offer insights into the structural behavior and reaction specificity of pyrrole compounds, which can be critical for designing new synthetic routes and compounds with desired functionalities (Mukovoz et al., 2015).

Catalytic Applications and Chemical Synthesis

The catalytic roles of pyrrole derivatives in facilitating various chemical reactions have been highlighted in several studies. For example, pyrrole-2,5-diones have been synthesized using carbonylative cyclization methods, showcasing the utility of pyrrole compounds in organic synthesis, particularly in constructing complex molecular structures under carbon monoxide pressure (Bae & Cho, 2014).

Novel Biological Applications

Pyrrole derivatives have shown potential in biological applications, including antimicrobial activity studies. For instance, a bicyclic thiohydantoin fused to pyrrolidine compound demonstrated antibacterial and antimycobacterial activities, underscoring the potential of pyrrole derivatives in developing new therapeutic agents (Nural et al., 2018).

Safety and Hazards

The safety and hazards of this compound would need to be determined through specific testing. Pyrrole and its derivatives can vary widely in their toxicity .

Future Directions

The future directions for this compound would depend on its potential applications. Pyrrole derivatives are being actively researched for their potential uses in various fields, including medicine and materials science .

properties

IUPAC Name

2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-7-13(14(17)18)10(2)16(9)8-11-3-5-12(6-4-11)21(15,19)20/h3-7H,8H2,1-2H3,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLLNIKUNMMXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140389
Record name 1-[[4-(Aminosulfonyl)phenyl]methyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

CAS RN

871217-38-8
Record name 1-[[4-(Aminosulfonyl)phenyl]methyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871217-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(Aminosulfonyl)phenyl]methyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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